molecular formula C17H19ClFNO4S B8806929 N-(1-(5-Chloro-2,3-dimethoxyphenyl)ethyl)-5-fluoro-2-(methylsulfonyl)benzenamine CAS No. 903581-02-2

N-(1-(5-Chloro-2,3-dimethoxyphenyl)ethyl)-5-fluoro-2-(methylsulfonyl)benzenamine

Cat. No. B8806929
CAS RN: 903581-02-2
M. Wt: 387.9 g/mol
InChI Key: QFERHMHAQLSNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(5-Chloro-2,3-dimethoxyphenyl)ethyl)-5-fluoro-2-(methylsulfonyl)benzenamine is a useful research compound. Its molecular formula is C17H19ClFNO4S and its molecular weight is 387.9 g/mol. The purity is usually 95%.
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properties

CAS RN

903581-02-2

Molecular Formula

C17H19ClFNO4S

Molecular Weight

387.9 g/mol

IUPAC Name

N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-5-fluoro-2-methylsulfonylaniline

InChI

InChI=1S/C17H19ClFNO4S/c1-10(13-7-11(18)8-15(23-2)17(13)24-3)20-14-9-12(19)5-6-16(14)25(4,21)22/h5-10,20H,1-4H3

InChI Key

QFERHMHAQLSNAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC(=C1)Cl)OC)OC)NC2=C(C=CC(=C2)F)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(5-chloro-2,3-dimethoxy-phenyl)-ethyl amine (1.27 g, 5.89 mmol), 2,4-difluoro-1-methanesulfonyl-benzene (1.25 g, 6.48 mmol) and N,N-diisopropylethylamine (2.1 mL, 11.78 mmol) in acetonitrile was stirred at 80° C. for 48 h. The solvent was concentrated in vacuo, the residue was taken up in dichloromethane and washed with water, dried, and concentrated under reduced pressure to the crude compound which was purified by silica gel column (20% ethyl acetate in hexanes) to afford [1-(5-chloro-2,3-dimethoxy-phenyl)-ethyl]-(5-fluoro-2-methanesulfonyl-phenyl)-amine (700 mg, 32%): 1H NMR (400 MHz, CDCl3): δ 7.74 (dd, 1 H), 6.82 (m, 2 H), 6.73 (dd, 1 H), 6.42 (dd, 1 H), 6.24 (dd, 1 H), 4.82 (m, 1 H), 3.95 (s 3 H), 3.88 (s,3 H), 3.27 (3, 3 H), 1.58 (s, 3 H).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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